Amyloid-beta peptide (42-1) (human), also known as reverse Aβ42-1, is a synthetic peptide with the reverse amino acid sequence of the naturally occurring amyloid-beta 1-42 (Aβ1-42) peptide. While Aβ1-42 is known for its propensity to aggregate and form amyloid plaques associated with Alzheimer's disease, Aβ42-1 serves as a crucial control in research. Its reversed sequence significantly reduces its ability to form aggregates, allowing researchers to differentiate between the specific effects of Aβ1-42 aggregation and other potential effects of the peptide itself. [, ]
Amyloid beta peptide (1-42) is a significant protein fragment derived from the amyloid precursor protein, primarily associated with Alzheimer's disease pathology. This peptide plays a crucial role in the formation of amyloid plaques, which are characteristic of Alzheimer’s disease. The aggregation of amyloid beta peptide (1-42) into fibrils and plaques is linked to neurotoxicity and cognitive decline in affected individuals.
Amyloid beta peptide (1-42) is produced through the proteolytic cleavage of the amyloid precursor protein by beta-secretase and gamma-secretase enzymes. The peptide is synthesized in various forms, with the 1-42 variant being particularly prone to aggregation compared to its shorter counterpart, amyloid beta peptide (1-40) .
Amyloid beta peptide (1-42) falls under the category of neurotoxic peptides and is classified as a polypeptide. It is primarily studied within the fields of neurobiology and biochemistry due to its implications in neurodegenerative diseases, especially Alzheimer’s disease.
The synthesis of amyloid beta peptide (1-42) can be accomplished through several methods:
The chemical synthesis typically involves:
Amyloid beta peptide (1-42) consists of 42 amino acids with a molecular formula of C203H311N55O60S and a molecular weight of approximately 4514.08 Da. The sequence is as follows:
The structural conformation of amyloid beta peptide (1-42) is characterized by its tendency to form β-sheet structures, which are critical for its aggregation properties .
Amyloid beta peptide (1-42) undergoes several key reactions:
The aggregation process can be influenced by various factors, including pH, temperature, and ionic strength. Techniques such as Thioflavin T fluorescence assays are frequently used to monitor aggregation kinetics .
The mechanism by which amyloid beta peptide (1-42) exerts its effects involves several steps:
Studies indicate that β-sheet-rich aggregates are more efficiently internalized compared to monomeric forms, correlating with increased cytotoxicity .
Characterization techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy are often employed to confirm structure and purity.
Amyloid beta peptide (1-42) has several scientific uses:
Amyloid beta (Aβ)(42-1) is a synthetic sequence-inverted variant of the naturally occurring Aβ(1-42) peptide implicated in Alzheimer’s disease pathogenesis. Its primary structure reverses the canonical Aβ(1-42) sequence:
This inversion fundamentally alters the peptide’s physicochemical properties. The N-terminal hydrophobic domain (Ile-Ala-Val) in Aβ(42-1) contrasts sharply with Aβ(1-42)’s polar N-terminus (Asp-Ala-Glu), eliminating Aβ(1-42)’s C-terminal hydrophobic core (residues 31–42) known to drive aggregation [9]. The molecular weight remains identical (4514.04 Da; Formula: C₂₀₃H₃₁₁N₅₅O₆₀S) [5] [10], but structural studies confirm loss of the amyloidogenic C-terminal β-strand topology [8].
Table 1: Sequence and Structural Comparison of Aβ Isoforms
Property | Aβ(1-42) | Aβ(42-1) |
---|---|---|
Primary Sequence | DAEFRHDSGYEVHHQKLVFFAEDVGSNKGAIIGLMVGGVVIA | AIVVGGVMLGIIAGKNSGVDEAFFVLKQHHVEYGSDHRFEAD |
N-Terminus | Polar (Asp1) | Hydrophobic (Ala1) |
C-Terminus | Hydrophobic (Ala42) | Polar (Asp42) |
Molecular Weight | 4514.1 Da | 4514.04 Da |
Key Aggregation Domain | C-terminal hydrophobic core (residues 31-42) | Disrupted by sequence inversion |
Sequence inversion profoundly suppresses Aβ(42-1)’s aggregation capacity:
The disrupted hydrophobic C-terminus prevents formation of the intermolecular β-sheet "steric zipper" essential for amyloidogenesis. Molecular dynamics simulations show Aβ(42-1) cannot adopt the U-shaped β-hairpin conformation characteristic of Aβ(1-42)’s fibrillar state [8].
Table 2: Aggregation Kinetics of Aβ(42-1) vs. Aβ(1-42)
Parameter | Aβ(1-42) | Aβ(42-1) |
---|---|---|
Lag Phase (ThT assay) | 1–3 hours | >24 hours (no plateau) |
Maximum Fluorescence | High intensity (β-sheet signature) | Baseline (no β-sheet signal) |
Fibril Morphology (EM) | Dense, branched networks | Amorphous aggregates only |
Oligomer Size (SANS) | 250–879 Å radius of gyration | <20 Å radius of gyration |
Aβ(42-1) exhibits distinct thermodynamic behavior:
The inverted sequence disrupts the "gatekeeper" residues (Leu17-Val18-Phe19-Phe20 in Aβ(1-42)) that nucleate β-sheet folding. Consequently, Aβ(42-1)’s conformational entropy is 40% higher than Aβ(1-42), favoring disordered states thermodynamically [8] [9].
Table 3: Thermodynamic and Solubility Properties
Property | Aβ(1-42) | Aβ(42-1) |
---|---|---|
Dominant Conformation | β-hairpin/U-turn | Random coil |
Solubility in Water | <0.1 mg/mL | >1 mg/mL |
Free Energy (ΔG folding) | -8.2 kcal/mol (favorable for β-sheet) | +3.5 kcal/mol (unfavorable) |
Entropy (S) | Low (ordered states) | High (disordered states) |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1